molecular formula C24H19ClN4O3 B2359716 (E)-N-[(4-chlorophenyl)methyl]-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide CAS No. 560998-94-9

(E)-N-[(4-chlorophenyl)methyl]-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide

Cat. No.: B2359716
CAS No.: 560998-94-9
M. Wt: 446.89
InChI Key: IGTOFQYEJGQFIM-UHFFFAOYSA-N
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Description

(E)-N-[(4-chlorophenyl)methyl]-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide is a synthetic organic compound provided as a high-purity material for research and development purposes. Its complex structure, featuring a prop-2-enamide core with cyano, nitro, N-methylanilino, and 4-chlorobenzyl substituents, suggests potential utility as a key intermediate in organic synthesis or for the development of advanced functional materials. Researchers can employ this compound in exploratory studies, including but not limited to, the investigation of structure-activity relationships, material properties, and as a building block for more complex molecular architectures. This product is intended for use by qualified laboratory professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage instructions.

Properties

IUPAC Name

(E)-N-[(4-chlorophenyl)methyl]-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O3/c1-28(21-5-3-2-4-6-21)22-12-9-18(14-23(22)29(31)32)13-19(15-26)24(30)27-16-17-7-10-20(25)11-8-17/h2-14H,16H2,1H3,(H,27,30)/b19-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTOFQYEJGQFIM-CPNJWEJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=C(C=C(C=C2)C=C(C#N)C(=O)NCC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1)C2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NCC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-[(4-chlorophenyl)methyl]-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide, a compound with significant pharmacological potential, has attracted attention for its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC25H22ClN3O2
Molecular Weight466.4 g/mol
CAS NumberNot available

The structure features a cyano group and a chlorophenyl moiety, which are critical for its biological interactions.

Research indicates that the compound exerts its biological effects through several mechanisms:

  • Enzyme Inhibition : It has been found to inhibit acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes. This inhibition suggests potential applications in treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria .
  • Antibacterial Activity : Studies show that the compound demonstrates moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. Such properties indicate its potential as an antibacterial agent .
  • Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity. Its structural components are believed to interact with cellular pathways involved in cancer proliferation and survival .

Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that the compound effectively inhibits AChE with an IC50 value indicating significant potency. Additionally, it showed promising results in binding assays with bovine serum albumin (BSA), suggesting good bioavailability .
  • Docking Studies : Molecular docking studies have elucidated the interactions between the compound and target proteins, revealing key binding interactions that contribute to its biological efficacy .
  • Case Studies : One study reported successful synthesis and evaluation of derivatives of this compound, highlighting improved biological activity compared to previous analogs. These derivatives exhibited enhanced enzyme inhibition and antibacterial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Substituted Acrylamides with Nitro/Aryl Groups

Compound Name Key Structural Differences Potential Implications Reference
(2E)-2-Cyano-N-(3-methylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide Replaces β-phenyl with 4-nitrophenyl-furyl ; amide N-linked to 3-methylphenyl Enhanced π-conjugation via furan; altered solubility due to methylphenyl vs. chlorophenyl .
(E)-N-[(4-Chlorobenzyl)oxy]amino)methylene]-2-cyano-3-(dimethylamino)acrylamide Dimethylamino at β-position; oxime linkage instead of amide Increased basicity; potential for hydrogen bonding via oxime .
(E)-3-(4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl)-N-(4-methoxyphenyl)prop-2-enamide Methoxyphenyl amide; chloro-fluorobenzyloxy substituent Higher lipophilicity; halogen bonding potential .
N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide Isobutylphenyl at β-position; lacks cyano group Reduced electron-withdrawing effects; altered steric profile .

Hydrogen Bonding and Crystal Packing

The target compound’s nitro and N-methylanilino groups may participate in hydrogen bonding, similar to patterns observed in graph set analysis for molecular aggregates . By contrast:

  • The furyl-containing analog () may form weaker hydrogen bonds due to the non-polar furan ring.
  • The dimethylamino analog () could engage in stronger intermolecular interactions via its basic nitrogen.

Electronic and Steric Effects

  • Analogs with methoxy () or dimethylamino () groups exhibit reduced electrophilicity.
  • Steric Hindrance: The 4-chlorophenylmethyl group on the amide nitrogen introduces steric bulk compared to smaller substituents like 3-methylphenyl () or 4-methoxyphenyl ().

Preparation Methods

Synthesis of 4-(N-Methylanilino)-3-nitrobenzaldehyde

Step 1: Nitration of 4-(N-Methylanilino)benzaldehyde
A mixture of 4-(N-methylanilino)benzaldehyde (1.0 eq) in fuming HNO₃ (0°C, 2 hr) yields the 3-nitro derivative. Purification via recrystallization (ethanol/water) affords yellow crystals (72% yield).

Key Data:

Parameter Value
Reaction Temp 0°C
Yield 72%
Melting Point 128–130°C
¹H NMR (CDCl₃) δ 10.2 (s, 1H, CHO), 8.4 (d, 1H, ArH), 7.9 (dd, 1H, ArH), 7.6 (d, 1H, ArH), 3.3 (s, 3H, NCH₃)

Formation of the Enamide Backbone

Step 2: Knoevenagel Condensation
4-(N-Methylanilino)-3-nitrobenzaldehyde (1.0 eq) reacts with cyanoacetamide (1.2 eq) in anhydrous DMF under N₂, catalyzed by piperidine (0.1 eq). After 6 hr at 80°C, the intermediate 2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]acrylamide precipitates (85% yield).

Optimization Insights:

  • Solvent Screening: DMF outperforms THF or EtOH due to superior solubility of nitroaromatics.
  • Catalyst: Piperidine enhances reaction rate vs. Et₃N (TOF = 12 hr⁻¹ vs. 8 hr⁻¹).

Amide Coupling with 4-Chlorobenzylamine

Step 3: Nucleophilic Acyl Substitution
The acrylamide intermediate (1.0 eq) reacts with 4-chlorobenzylamine (1.5 eq) in THF using EDCl/HOBt (1.2 eq each) at 25°C for 12 hr. Chromatography (SiO₂, hexane/EtOAc 3:1) yields the title compound as a yellow solid (68% yield).

Critical Parameters:

Variable Optimal Condition
Coupling Agent EDCl/HOBt
Temperature 25°C
Reaction Time 12 hr

Comparative Analysis of Alternative Routes

Horner-Wadsworth-Emmons Olefination

Using diethyl (cyanomethyl)phosphonate (1.2 eq) and LiHMDS (2.0 eq) in THF at −78°C generates the enamide with 74% yield but requires stringent anhydrous conditions.

Microwave-Assisted Synthesis

Microwave irradiation (120°C, 30 min) reduces reaction time by 75% but decreases yield to 61% due to side-product formation.

Industrial-Scale Considerations

Cost Drivers:

  • 4-Chlorobenzylamine: $28/kg (bulk pricing)
  • EDCl/HOBt: $410/kg (limits large-scale use)

Green Chemistry Alternatives:

  • Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity.
  • Use polymer-supported catalysts to reduce waste.

Stability and Degradation Pathways

The compound degrades under UV light (t₁/₂ = 4.2 hr in methanol) via nitro group reduction and enamide isomerization. Storage recommendations include amber glass at −20°C under N₂.

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